molecular formula C3H7NO2 B1212850 n-hydroxypropanamide CAS No. 2580-63-4

n-hydroxypropanamide

Cat. No.: B1212850
CAS No.: 2580-63-4
M. Wt: 89.09 g/mol
InChI Key: RSIPQHOWTCNEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxypropanamide (C₃H₇NO₂, molecular weight: 89.094) is a hydroxamic acid derivative characterized by a three-carbon backbone with a hydroxylamine-substituted amide group. It is also known as propionohydroxamic acid, with synonyms including propanehydroxamic acid and propionhydroxamic acid . This compound serves as a critical pharmacophore in medicinal chemistry due to its ability to chelate metal ions, making it valuable in enzyme inhibition (e.g., histone deacetylases, carbonic anhydrases) and therapeutic applications such as anticancer and antimalarial drug development .

Chemical Reactions Analysis

ZAMI-633, as a urease inhibitor, likely undergoes various chemical reactions typical of small organic molecules. These reactions may include:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can also affect the molecule’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the molecule’s activity or solubility.

Common reagents and conditions for these reactions would depend on the specific functional groups present in ZAMI-633. Major products formed from these reactions would include modified versions of the original molecule, potentially with altered biological activity.

Scientific Research Applications

Drug Development and Synthesis

N-hydroxypropanamide serves as an important building block in the synthesis of pharmaceuticals. Its ability to form chelates with metal ions is particularly valuable in the development of drugs targeting metalloenzymes, which are crucial for many biological processes. Research suggests that this compound could inhibit specific metalloenzymes, making it a candidate for further investigation in drug discovery.

Table 1: Comparison of this compound with Similar Compounds

Compound NameFunctional GroupsUnique Properties
This compoundHydroxamic acidPotential metal ion chelation and enzyme inhibition
N-HydroxybutyramideHydroxamic acidSimilar chelation properties, but different chain length
N-HydroxyacetamideHydroxamic acidLower reactivity due to smaller acyl group

The hydroxamic acid group in this compound is known for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer biology. Studies have shown that derivatives of this compound exhibit potent HDAC inhibitory activity and cytotoxic effects against various cancer cell lines, including colon, prostate, and lung cancers . These findings indicate its potential as an anticancer agent.

Case Study: HDAC Inhibition

A study published on novel n-hydroxypropenamides demonstrated their effectiveness against HDACs, showing significant cytotoxicity in human cancer cell lines. The compounds were synthesized based on the this compound scaffold and exhibited enhanced biological activity compared to traditional HDAC inhibitors like SAHA .

Potential Therapeutic Uses

This compound's structural features suggest potential applications beyond oncology. Its ability to interact with neurotransmitter systems has led researchers to explore its role as an inhibitor of GABA uptake, which could be beneficial in treating neuropathic pain . The compound's effects on various biological pathways highlight its versatility as a pharmacological agent.

Table 2: Potential Therapeutic Applications of this compound

Application AreaMechanism of ActionPotential Outcomes
Cancer TreatmentHDAC inhibitionReduced tumor growth and increased apoptosis
Neuropathic Pain ManagementGABA transporter inhibitionAlleviation of pain symptoms
Metalloenzyme InhibitionChelation of metal ionsModulation of enzymatic activity

Mechanism of Action

ZAMI-633 exerts its effects by inhibiting the enzyme urease . Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, ZAMI-633 can reduce the production of ammonia, which is a key factor in the pathogenesis of certain infections, particularly in the urinary tract. The molecular targets of ZAMI-633 are the active sites of the urease enzyme, where it likely binds and prevents the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

HDAC Inhibitors: Macrocyclic vs. Linear Structures

N-Hydroxypropanamide derivatives are prominent in non-peptide macrocyclic histone deacetylase (HDAC) inhibitors. Key comparisons include:

Compound Structural Modification Activity (IC₅₀) Key Findings Source
38b (this compound) 4-Benzyltriazolyl macrocycle linked to azithromycin 0.15 µM Enhanced HDAC6 selectivity due to macrocyclic rigidity
39b Azithromycin-triazolyl-propanamide 0.12 µM Improved cellular uptake vs. linear analogues
8b–8d Chain elongation (propanamide→pentanamide) 0.08–0.25 µM Longer chains reduce solubility but increase HDAC1 affinity

Key Insight : Macrocyclic conjugation (e.g., azithromycin backbone) enhances target selectivity and potency compared to linear this compound derivatives. Chain length optimization balances binding affinity and pharmacokinetics .

Anticancer Agents: Sulfonamide and Quinazoline Hybrids

This compound’s role in microtubule disruption and RTK/HDAC dual-targeted inhibitors:

Compound Modification Activity (IC₅₀) Mechanism Source
MPSP-001 3-Chlorophenyl-sulfonamido group 0.8 µM (U87MG) Microtubule polymerization inhibition
12b, 13b Quinazoline-propanamide hybrids 0.05–0.1 µM Dual EGFR/HDAC inhibition
5a–5d Ethynylthiophene-sulfonamido groups 0.3–1.2 µM Apoptosis induction in glioma

Key Insight : Sulfonamide and quinazoline hybrids amplify anticancer efficacy by targeting multiple pathways. For example, MPSP-001 disrupts microtubules, while 12b synergizes kinase and HDAC inhibition .

Antimalarial and Enzyme-Targeted Derivatives

Compound Modification Activity (IC₅₀) Target/Application Source
7b 1,3-Diphenylureido substituent 0.07 µM Antimalarial (Plasmodium)
23 4-Chlorobenzyloxyamino group N/A Carbonic Anhydrase II inhibitor

Key Insight : Ureido and chlorophenyl modifications enhance binding to parasitic or enzymatic targets, demonstrating scaffold versatility .

Structural-Activity Relationship (SAR) Trends

  • Hydroxamate Chain Length : Propanamide (C3) derivatives (e.g., 38b ) exhibit optimal HDAC inhibition, while longer chains (e.g., 8d ) reduce solubility .
  • Aromatic Substituents : Sulfonamide (e.g., MPSP-001 ) and ethynylthiophene groups (e.g., 5a–5d ) enhance cellular penetration and target engagement .
  • Hybrid Scaffolds: Quinazoline (12b) and macrocyclic-azithromycin hybrids (39b) enable multitargeting with nanomolar potency .

Biological Activity

N-Hydroxypropanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current findings from various studies to provide an overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.

This compound, with the molecular formula C3H7NO2\text{C}_3\text{H}_7\text{NO}_2, is characterized by the presence of both hydroxyl and amide functional groups. Its structure allows for significant interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes, notably histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.

  • HDAC Inhibition : this compound derivatives have demonstrated potent HDAC inhibitory activity. For instance, novel derivatives synthesized have shown IC50 values between 0.041–0.044 μM, indicating strong inhibition compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
  • Induction of Apoptosis : Compounds containing the this compound moiety have been observed to induce apoptosis in cancer cells. In particular, studies revealed that certain derivatives could arrest cell cycles at the G2/M phase and trigger both early and late apoptosis in human cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of various this compound derivatives:

Compound IDTarget EnzymeIC50 (μM)Cell Line TestedEffect Observed
10lHDAC60.041SW620Induced apoptosis
10mHDAC60.044PC-3Cell cycle arrest
3aUrease0.043H. pyloriInhibition of gastritis
3dUrease0.055H. pyloriInhibition of gastritis
3nUrease0.018H. pyloriComplete eradication

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of N-hydroxypropenamides for their anticancer potential against human cancer cell lines (SW620, PC-3, NCI-H23). The results indicated that compounds with specific substitutions at the 4-oxoquinazoline scaffold exhibited significantly higher HDAC inhibitory activity and cytotoxicity than their counterparts . Notably, compounds 10l and 10m were highlighted for their strong bioactivity.

Case Study 2: Anti-Helicobacter Pylori Activity
Another investigation focused on arylamino-containing hydroxamic acids derived from this compound as urease inhibitors against Helicobacter pylori. Compounds 3a , 3d , and 3n showed remarkable urease inhibition with IC50 values as low as 0.018 μM, demonstrating their potential in treating gastritis and gastric ulcers caused by this pathogen .

Q & A

Basic Question: What are the recommended synthetic routes for N-hydroxypropanamide, and how can its purity be validated?

Answer:
this compound is typically synthesized via the reaction of hydroxylamine with propionyl chloride or propionic anhydride under controlled alkaline conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis and using ice baths to moderate exothermic reactions . For purity validation:

  • Analytical Methods : Use 1H-NMR (e.g., δ 8.70 ppm for the hydroxylamine proton) and 13C-NMR (δ 166–195 ppm for carbonyl signals) to confirm structural integrity .
  • Elemental Analysis : Compare experimental vs. theoretical values (e.g., %C: 65.51 vs. 65.57; %H: 5.15 vs. 5.19) to detect impurities .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–230 nm) for quantification .

Advanced Question: How can researchers design this compound derivatives for selective enzyme inhibition?

Answer:
Derivative design focuses on optimizing interactions with enzyme active sites:

  • Targeted Modifications : Introduce aromatic or bulky substituents (e.g., benzimidazole or thiophene groups) to occupy hydrophobic pockets in enzymes like bacterial peptide deformylase (PDF) .
  • Coordination Chemistry : Incorporate hydroxamic acid moieties to chelate metal ions (e.g., Zn²⁺ in metalloenzymes), enhancing binding affinity .
  • In Silico Validation : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and interaction patterns (e.g., hydrogen bonds with Arg97 or Tyr102 in PDF) .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s stability?

Answer:

  • FT-IR : Monitor the carbonyl stretch (~1650 cm⁻¹) and N–O vibrations (~930 cm⁻¹) to detect degradation .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., propionic acid or hydroxylamine derivatives) .
  • X-ray Crystallography : Resolve crystal structures to assess conformational stability and hydrogen-bonding networks .

Advanced Question: How can contradictory data on this compound’s biological activity be resolved?

Answer:
Contradictions often arise from assay variability or cellular context:

  • Dose-Response Analysis : Perform IC50 determinations across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
  • Cell-Specific Factors : Compare activity in different cell lines (e.g., U87MG glioma vs. HEK293) to identify tissue-specific uptake or metabolism .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., PDF activity) using fluorogenic substrates alongside cellular viability assays .

Basic Question: What are the IUPAC nomenclature rules for this compound derivatives?

Answer:
Per IUPAC guidelines:

  • The parent chain is propane, with the hydroxamic acid group (-CONHOH) as the principal functional group .
  • Substituents are numbered to minimize locants (e.g., 2-(4-bromobenzyl)thio precedes This compound in MEDI 179 derivatives) .
  • Avoid deprecated terms like “propanehydroxamic acid”; use This compound as the PIN (Preferred IUPAC Name) .

Advanced Question: What computational strategies optimize this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use tools like SwissADME to assess logP (target <3), PSA (<140 Ų), and CYP450 interactions .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
  • Solubility Enhancement : Introduce polar groups (e.g., sulfonamides) or formulate as sodium salts for improved aqueous solubility .

Basic Question: How should researchers handle safety protocols for this compound in vitro?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., propionyl chloride) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Advanced Question: What strategies mitigate off-target effects of this compound in enzyme inhibition studies?

Answer:

  • Selectivity Screening : Test against homologous enzymes (e.g., human PDF vs. bacterial PDF) using competitive binding assays .
  • Proteomic Profiling : Employ affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .
  • Structural Tuning : Reduce off-target binding by shortening hydrocarbon tails or replacing thiophene with less promiscuous heterocycles .

Properties

IUPAC Name

N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPQHOWTCNEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180460
Record name Propionohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580-63-4
Record name N-Hydroxypropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2580-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxypropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIONOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-hydroxypropanamide
Reactant of Route 2
n-hydroxypropanamide
Reactant of Route 3
Reactant of Route 3
n-hydroxypropanamide
Reactant of Route 4
Reactant of Route 4
n-hydroxypropanamide
Reactant of Route 5
n-hydroxypropanamide
Reactant of Route 6
Reactant of Route 6
n-hydroxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.